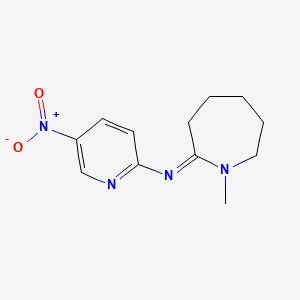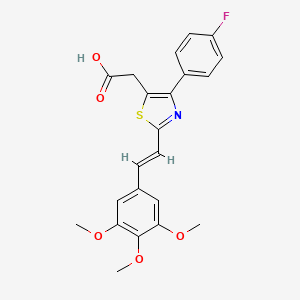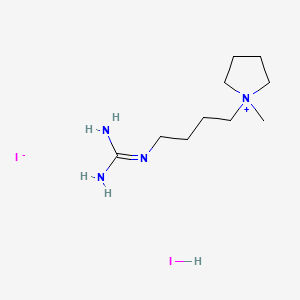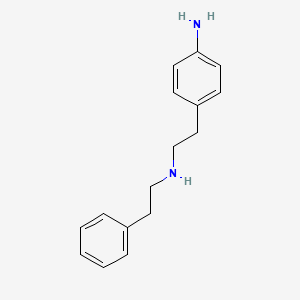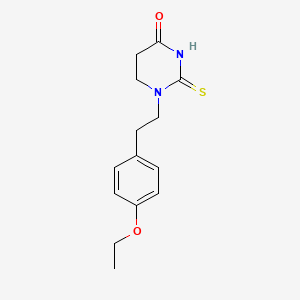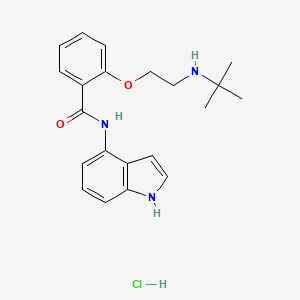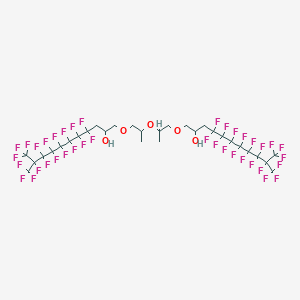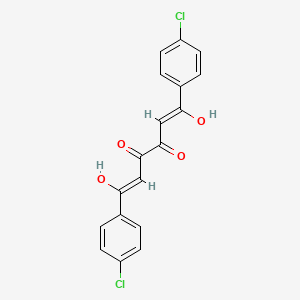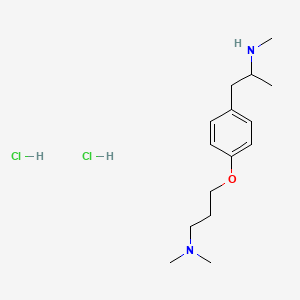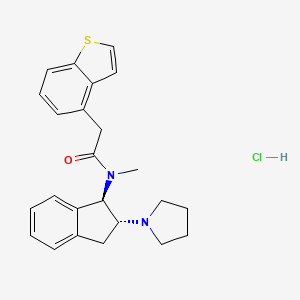
Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(±)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(±)- typically involves multi-step organic reactions. The process may start with the preparation of the benzo(b)thiophene core, followed by the introduction of the acetamide group. The indole moiety is then attached, and the final step involves the formation of the monohydrochloride salt. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pressure are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic acetamides and indole derivatives. Examples might include:
- Benzo(b)thiophene-2-acetamide
- N-(2,3-dihydro-1H-indol-1-yl)-acetamide
- N-methyl-4-acetamidobenzo(b)thiophene
Uniqueness
What sets Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
116627-82-8 |
|---|---|
Fórmula molecular |
C24H27ClN2OS |
Peso molecular |
427.0 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H26N2OS.ClH/c1-25(23(27)16-18-8-6-10-22-19(18)11-14-28-22)24-20-9-3-2-7-17(20)15-21(24)26-12-4-5-13-26;/h2-3,6-11,14,21,24H,4-5,12-13,15-16H2,1H3;1H/t21-,24-;/m1./s1 |
Clave InChI |
IVAOBXVUSOQVRJ-MBUMRYSBSA-N |
SMILES isomérico |
CN([C@H]1[C@@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=C5C=CSC5=CC=C4.Cl |
SMILES canónico |
CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=C5C=CSC5=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


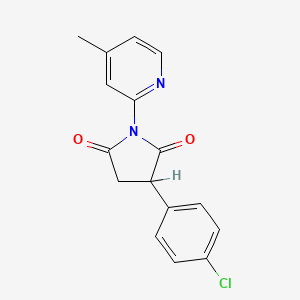
![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
